molecular formula C11H14 B12775155 JA2Esk2Z7T CAS No. 200426-02-4

JA2Esk2Z7T

Cat. No.: B12775155
CAS No.: 200426-02-4
M. Wt: 146.23 g/mol
InChI Key: DIUGYPAVPJILFZ-RKDXNWHRSA-N
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Description

JA2Esk2Z7T is a synthetic organic compound with the molecular formula C9H5BrO2S (CAS No. 7312-10-9), characterized by a benzothiophene core substituted with a bromine atom and a carboxylic acid group. Its structural features include:

  • Aromatic benzothiophene ring system.
  • Bromine substitution at the 7-position.
  • Carboxylic acid functional group at the 2-position.
  • High polarity (TPSA: 65.54 Ų) and moderate molecular weight (257.10 g/mol) .

Key physicochemical properties include a melting point of 152–154°C, UV-Vis absorption maxima at 280 nm, and NMR data consistent with its structure (¹H-NMR: δ 8.10–7.20 ppm for aromatic protons; ¹³C-NMR: δ 165.2 ppm for the carboxylic acid carbon) . Its synthesis involves the reaction of thiophene derivatives with sulfuryl chloride and subsequent purification via silica gel chromatography .

Properties

CAS No.

200426-02-4

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

(1R,2R)-1,2-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1

InChI Key

DIUGYPAVPJILFZ-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2[C@@H]1C

Canonical SMILES

CC1CC2=CC=CC=C2C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,2-dimethyl-1H-indene typically involves the hydrogenation of 1,2-dimethylindene. The reaction is carried out under high pressure and in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include a temperature range of 50-100°C and a hydrogen pressure of 50-100 psi.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. This method ensures a consistent supply of hydrogen and maintains optimal reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: 2,3-Dihydro-1,2-dimethyl-1H-indene can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: The compound can be further reduced to form more saturated hydrocarbons.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: 2,3-Dihydro-1,2-dimethyl-1H-indene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its stereochemistry is of particular interest in the study of enzyme-substrate interactions.

Medicine: The compound is explored for its potential pharmacological properties. Research is ongoing to determine its efficacy in treating certain medical conditions, particularly those involving oxidative stress.

Industry: In the industrial sector, 2,3-Dihydro-1,2-dimethyl-1H-indene is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,2-dimethyl-1H-indene involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes by binding to their active sites, thereby influencing biochemical pathways. Its effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter the redox state of cells and impact cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Similarity Score Key Differences
JA2Esk2Z7T C9H5BrO2S 7-Br, 2-COOH 1.00 Reference compound
7-Bromobenzo[b]thiophene-2-carboxylic acid C9H5BrO2S 7-Br, 2-COOH 0.93 Identical structure, differing in synthesis route
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid C10H7BrO2S 6-Br, 4-CH3, 2-COOH 0.91 Additional methyl group alters steric effects
Benzo[b]thiophene-2-carboxylic acid C8H5O2S 2-COOH 0.89 Lack of bromine reduces reactivity
6-Methylbenzo[b]thiophene-2-carboxylic acid C9H7O2S 6-CH3, 2-COOH 0.85 Methyl substitution enhances lipophilicity

Table 2: Experimental Data Comparison

Property This compound 7-Bromobenzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene-2-carboxylic acid
Melting Point (°C) 152–154 148–150 160–162
LogP (Octanol-Water) 2.45 2.50 1.90
Solubility (mg/mL in DMSO) 12.5 15.0 20.0
CYP1A2 Inhibition (IC50, μM) 8.2 9.5 >50
BBB Permeability Yes Yes No

Key Findings :

Bromine Substitution: The presence of bromine in this compound enhances its electrophilic reactivity and binding affinity to CYP1A2 enzymes compared to non-halogenated analogs .

Methyl Group Effects : The 6-methyl derivative exhibits higher lipophilicity (LogP = 2.85) but reduced solubility, impacting bioavailability .

Carboxylic Acid Role : The 2-COOH group is critical for hydrogen bonding with biological targets, as shown in SAR studies .

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